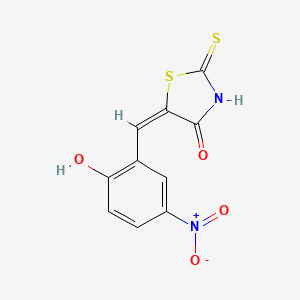![molecular formula C14H12N2O3 B11988811 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol CAS No. 20772-75-2](/img/structure/B11988811.png)
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (RHC=N–R1), where R and R1 can be alkyl, aryl, cycloalkyl, or heterocyclic groups
Preparation Methods
The synthesis of 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol involves the reaction of 4-methylaniline with 2-hydroxy-5-nitrobenzaldehyde in ethanol. The reaction mixture is refluxed for five hours, resulting in a yield of 72% . The reaction conditions include:
Reagents: 4-methylaniline (17.70 mg, 0.165 mmol) and 2-hydroxy-5-nitrobenzaldehyde (27.70 mg, 0.165 mmol)
Solvent: Ethanol (15 ml for each reagent)
Reaction Time: 5 hours under reflux
Yield: 72%
Melting Point: 429–431 K
Chemical Reactions Analysis
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions.
Major Products: The major products formed include nitro derivatives, amino derivatives, and substituted aromatic compounds.
Scientific Research Applications
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in binding to metal ions, facilitating various biochemical reactions. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects .
Comparison with Similar Compounds
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol can be compared with other Schiff bases, such as:
2-{(E)-[(4-chlorophenyl)imino]methyl}-4-nitrophenol: Similar structure but with a chlorine substituent instead of a methyl group.
2-{(E)-[(4-anilinophenyl)imino]methyl}-4-nitrophenol: Contains an aniline group, leading to different chemical properties.
2-{(E)-[(4-methoxyphenyl)imino]methyl}-4-nitrophenol: Features a methoxy group, affecting its reactivity and applications.
Properties
CAS No. |
20772-75-2 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[(4-methylphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O3/c1-10-2-4-12(5-3-10)15-9-11-8-13(16(18)19)6-7-14(11)17/h2-9,17H,1H3 |
InChI Key |
HYUCVMBEWMZQEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)








![N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)
